D-2,4-Dimethylphenylalanine
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Overview
Description
D-2,4-Dimethylphenylalanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of two methyl groups attached to the phenyl ring at the 2 and 4 positions. This compound is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-2,4-Dimethylphenylalanine typically involves chemical synthesis. One common method is the cyanation of phenylacetaldehyde to obtain phenylalaninonitrile, which is then converted to this compound through reduction and alkylation processes . Another method involves the tert-butoxycarbonylation of amino acids and their derivatives, where L-phenylalanine is reacted with di-tert-butyl dicarbonate in the presence of sodium hydroxide and tert-butyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
D-2,4-Dimethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methyl groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
D-2,4-Dimethylphenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, as well as its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels and its use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of D-2,4-Dimethylphenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, it may modulate neurotransmitter levels by affecting the activity of enzymes involved in their synthesis and breakdown .
Comparison with Similar Compounds
D-2,4-Dimethylphenylalanine can be compared with other similar compounds, such as:
Phenylalanine: The parent compound, which lacks the methyl groups on the phenyl ring.
2,4-Dimethylphenylalanine: The racemic mixture of the compound.
2,4-Dichlorophenylalanine: A similar compound with chlorine atoms instead of methyl groups at the 2 and 4 positions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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